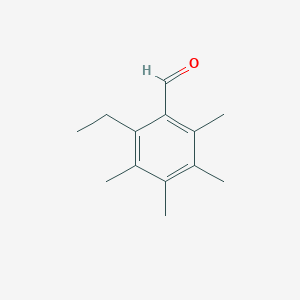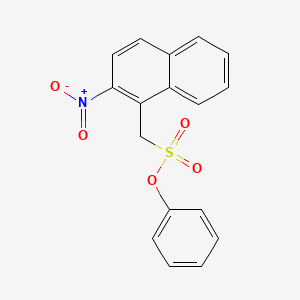
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a nitronaphthalene moiety, and a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the reaction of 2-nitronaphthalene with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and chloroform, while catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can further optimize the production process, reducing reaction times and improving efficiency.
化学反应分析
Types of Reactions
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products typically include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.
科学研究应用
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Phenyl (2-nitronaphthalen-1-yl)methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The compound’s aromatic structure allows it to engage in π-π interactions, further influencing its activity.
相似化合物的比较
Similar Compounds
1-Phenyl-2-nitropropene: Similar in having a nitro group and aromatic structure, but differs in the presence of a propene moiety instead of a sulfonate group.
Phenylacetone: Shares the phenyl group but has a different functional group (acetone) and lacks the nitro and sulfonate groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a naphthalene moiety but differs in the presence of a methoxy group and a propenone linkage.
Uniqueness
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is unique due to the combination of its nitro, naphthalene, and sulfonate groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89841-16-7 |
|---|---|
分子式 |
C17H13NO5S |
分子量 |
343.4 g/mol |
IUPAC 名称 |
phenyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C17H13NO5S/c19-18(20)17-11-10-13-6-4-5-9-15(13)16(17)12-24(21,22)23-14-7-2-1-3-8-14/h1-11H,12H2 |
InChI 键 |
DLEULUSWSVOCBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
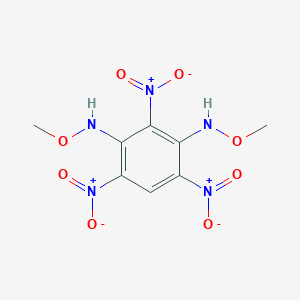


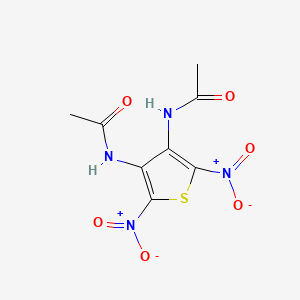


![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

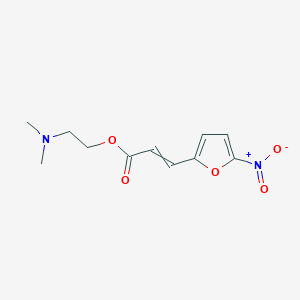

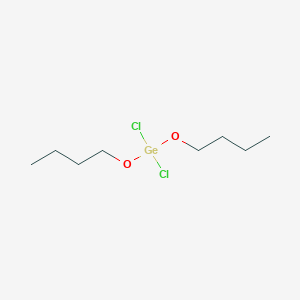
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
